molecular formula C18H17ClN2O2S B7498222 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide

Cat. No. B7498222
M. Wt: 360.9 g/mol
InChI Key: LUMCUZHNNQBQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide, also known as CCMP, is a chemical compound that has been widely used in scientific research. CCMP is a benzamide derivative that has been synthesized by researchers to study its mechanism of action and its potential applications in various fields.

Mechanism of Action

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide is a reversible inhibitor of FAAH. It binds to the active site of the enzyme and prevents it from hydrolyzing endocannabinoids. This leads to an increase in the levels of endocannabinoids in the brain, which can activate the cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has been shown to produce various biochemical and physiological effects in animal models. It has been shown to reduce pain, anxiety, and depression-like behaviors in rodents. It has also been shown to have anti-inflammatory and neuroprotective effects. 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has been studied as a potential treatment for various diseases like neuropathic pain, anxiety disorders, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has several advantages as a tool for scientific research. It is a selective inhibitor of FAAH and does not affect other enzymes or receptors. It has good bioavailability and can be administered orally or intraperitoneally. However, 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has some limitations as well. It has a short half-life and needs to be administered frequently to maintain its effects. It can also produce some off-target effects at high doses.

Future Directions

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has opened up new avenues for research in the field of endocannabinoid signaling. Future research can focus on the development of more selective and potent inhibitors of FAAH. 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide can also be used in combination with other drugs to produce synergistic effects. The therapeutic potential of 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide can be explored in various diseases like epilepsy, schizophrenia, and addiction. The role of endocannabinoids in various physiological processes can be further elucidated using 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide as a tool for research.

Synthesis Methods

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide can be synthesized by reacting 2-chloro-5-methylsulfanylbenzoic acid with 3-amino-N-cyclopropanecarbonylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction can be carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature for a few hours. After the reaction, the product can be purified by column chromatography or recrystallization.

Scientific Research Applications

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has been extensively used in scientific research as a tool to study various biological processes. It has been used to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. 2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide has been shown to increase the levels of endocannabinoids in the brain, which can have therapeutic effects in various diseases like pain, anxiety, and depression.

properties

IUPAC Name

2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-24-14-7-8-16(19)15(10-14)18(23)21-13-4-2-3-12(9-13)20-17(22)11-5-6-11/h2-4,7-11H,5-6H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMCUZHNNQBQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.